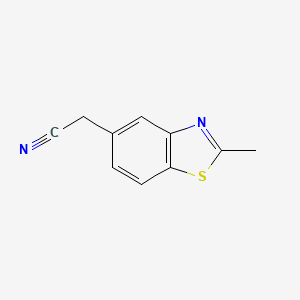
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with malononitrile under basic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzothiazole derivatives
Aplicaciones Científicas De Investigación
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzothiazoleacetonitrile
- 4-Methyl-5-benzothiazoleacetonitrile
- 6-Methyl-5-benzothiazoleacetonitrile
Uniqueness
2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and properties. Compared to other benzothiazole derivatives, it may exhibit distinct chemical behaviors and biological activities, making it valuable for specific applications .
Propiedades
Número CAS |
103754-68-3 |
|---|---|
Fórmula molecular |
C10H8N2S |
Peso molecular |
188.248 |
Nombre IUPAC |
2-(2-methyl-1,3-benzothiazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2S/c1-7-12-9-6-8(4-5-11)2-3-10(9)13-7/h2-3,6H,4H2,1H3 |
Clave InChI |
YYQUWRYNQFKWFW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)CC#N |
Sinónimos |
5-Benzothiazoleacetonitrile,2-methyl-(6CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B561293.png)
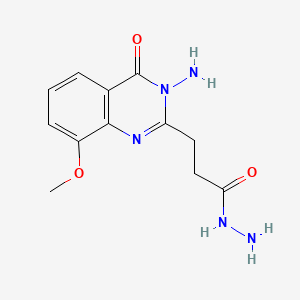

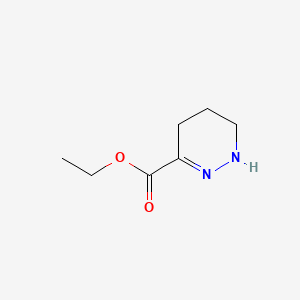
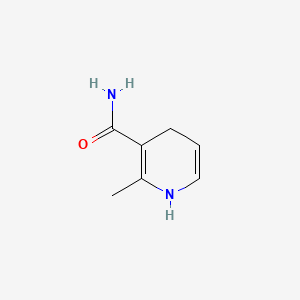
![2H-Pyrido[3,2-e][1,2]thiazine](/img/structure/B561299.png)

![(14'Z,20'Z)-spiro[1,3-dioxolane-2,23'-pentacyclo[10.10.1.02,11.04,9.015,20]tricosa-2(11),4,6,8,14,16,18,20-octaene]](/img/structure/B561301.png)

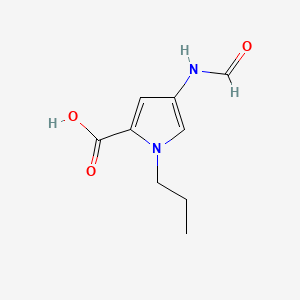
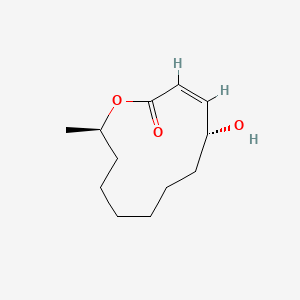
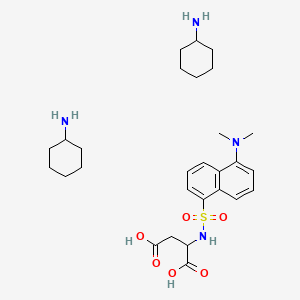
![methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate](/img/structure/B561308.png)

